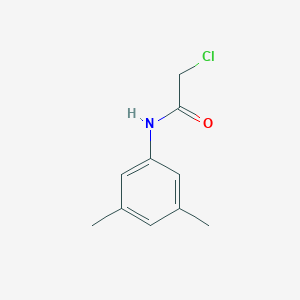

2-chloro-N-(3,5-dimethylphenyl)acetamide

Overview

Description

2-chloro-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Conformation

Research on 2-chloro-N-(3,5-dimethylphenyl)acetamide and related compounds focuses on their molecular structure and conformation, offering insights into their potential applications in scientific research. The conformation of the N—H bond in these compounds is often discussed in relation to their methyl substituents and chloro groups, affecting their molecular arrangement and interactions. For instance, studies reveal how these molecules are linked into infinite chains through N—H⋯O hydrogen bonding, highlighting their structural uniqueness (Gowda et al., 2007), (Gowda et al., 2009).

Potential Pesticide Applications

Significant attention has been given to the derivatives of this compound for their potential use as pesticides. The characterization of these N-derivatives through X-ray powder diffraction offers promising avenues for the development of novel organic compounds with pesticidal properties. This underscores the chemical's role in the synthesis of substances aimed at improving agricultural practices and pest management strategies (Olszewska et al., 2011).

Advanced Synthetic Processes

Researchers have also focused on the synthesis and structural elucidation of this compound derivatives, reflecting on their chemical reactivity and potential for forming complex molecular structures. For instance, the synthesis processes involve refluxing with specific reactants to achieve desired structural configurations, indicating the compound's versatility in organic synthesis (Ding et al., 2006). Such studies not only provide insights into the chemical's reactivity but also open up possibilities for its application in creating novel compounds with specific properties.

Chemical and Physical Properties

Explorations into the chemical and physical properties of this compound derivatives reveal detailed information about their molecular geometry, hydrogen bonding patterns, and overall structural integrity. These investigations contribute to a deeper understanding of how such molecules interact at the atomic level, which is crucial for their application in various scientific domains, including material science and molecular engineering (Gowda et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It is noted that the compound may have an impact on the respiratory system .

Biochemical Pathways

It is suggested that the compound may interfere with the synthesis of amino acids and proteins in plants, leading to growth inhibition .

Result of Action

The compound is noted to have an inhibitory effect on the growth of certain plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(3,5-dimethylphenyl)acetamide. It is recommended to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fire .

Properties

IUPAC Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVVUXPLDKVXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364108 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174700-38-0 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the conformation of the C=O bond in 2-chloro-N-(3,5-dimethylphenyl)acetamide?

A1: The research paper states that the C=O bond in this compound adopts an anti conformation relative to both the N-H bond and the C-Cl bond within the molecule. [] This conformational preference can influence the molecule's overall shape and its ability to interact with other molecules, including potential biological targets. Understanding the preferred conformation is crucial for studying structure-activity relationships and designing analogs with potentially modified biological activity.

Q2: How does the crystal structure of this compound provide insights into its potential intermolecular interactions?

A2: The research highlights the presence of intermolecular N-H⋯O hydrogen bonds within the crystal structure of this compound. [] These hydrogen bonds link individual molecules, forming supramolecular chains within the crystal lattice. This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility, and may also play a role in its interactions with biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane](/img/structure/B64209.png)

![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)